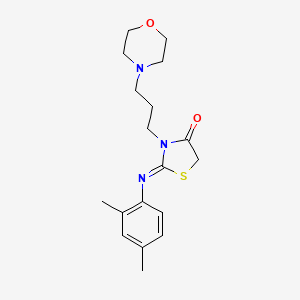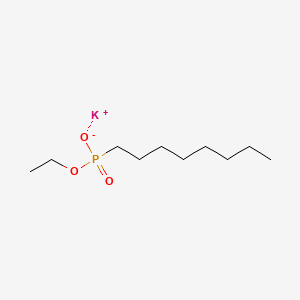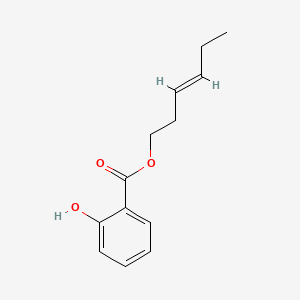
3-Hexenyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 . It is a colorless to pale yellow liquid with a strong, fresh, leafy scent and a sweet undertone. This compound is commonly used in the fragrance industry to impart a floral or leafy note to various products such as shampoos and soaps .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hexenyl salicylate is typically synthesized through an esterification reaction between cis-3-Hexenol and salicylic acid . This reaction is often catalyzed by strong acids such as sulfuric acid or acid resins . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The use of azeotropic distillation helps in removing water formed during the reaction, thereby driving the reaction to completion. The product is then purified through distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexenyl salicylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or other substituted products depending on the reagents used
Aplicaciones Científicas De Investigación
3-Hexenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Widely used in the fragrance industry to formulate perfumes, soaps, and shampoos .
Mecanismo De Acción
The mechanism of action of 3-Hexenyl salicylate involves its interaction with various molecular targets:
Molecular Targets: It can interact with olfactory receptors, eliciting a sensory response.
Pathways Involved: The compound may activate signaling pathways related to plant defense mechanisms, leading to the production of secondary metabolites.
Comparación Con Compuestos Similares
- cis-3-Hexenyl acetate
- cis-3-Hexenol
- Benzyl salicylate
- Amyl salicylate
Comparison:
- cis-3-Hexenyl acetate: Similar in structure but has an acetate group instead of a salicylate group, resulting in a different scent profile.
- cis-3-Hexenol: Lacks the ester group, making it more volatile and giving it a stronger grassy scent.
- Benzyl salicylate: Contains a benzyl group, providing a more floral and less green scent.
- Amyl salicylate: Has an amyl group, offering a softer and more orchid-like fragrance .
3-Hexenyl salicylate stands out due to its unique combination of a fresh, leafy scent with a sweet undertone, making it highly valued in the fragrance industry.
Propiedades
Número CAS |
68141-22-0 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
[(E)-hex-3-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |
Clave InChI |
IEPWIPZLLIOZLU-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCOC(=O)C1=CC=CC=C1O |
SMILES canónico |
CCC=CCCOC(=O)C1=CC=CC=C1O |
Densidad |
1.052 - 1.067 |
Descripción física |
Liquid Clear colorless liquid / Green balsamic |
Solubilidad |
Practically insoluble or insoluble Freely soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
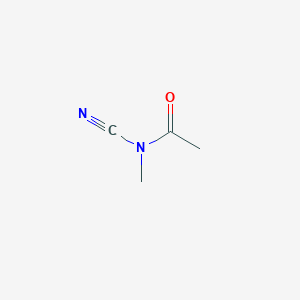
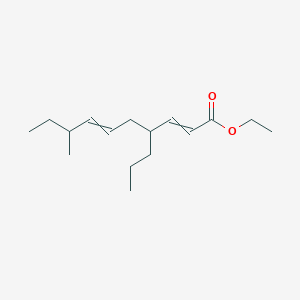
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
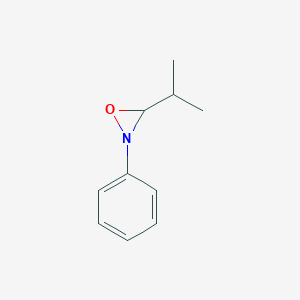
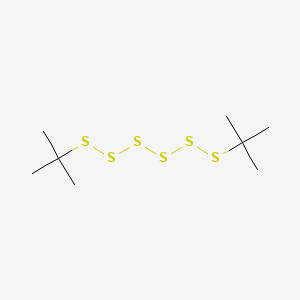

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
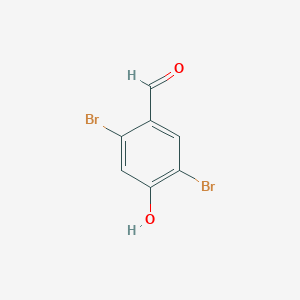

![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
